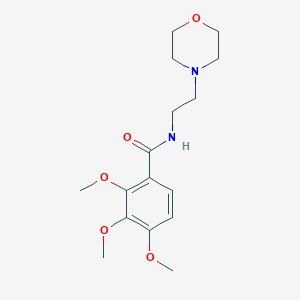
2,3,4-trimethoxy-N-(2-morpholinoethyl)benzenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,4-trimethoxy-N-(2-morpholinoethyl)benzenecarboxamide is a chemical compound with the molecular formula C16H24N2O5 . It is available for purchase for pharmaceutical testing .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular formula (C16H24N2O5) and molecular weight (324.37) .Mecanismo De Acción
The mechanism of action of TMEB is complex and involves multiple pathways. TMEB has been shown to inhibit the activity of various enzymes, including matrix metalloproteinases (MMPs), which play a crucial role in cancer cell invasion and metastasis. TMEB also inhibits the activity of protein kinase C (PKC), which is involved in various signaling pathways that regulate cell growth and differentiation. Furthermore, TMEB has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a critical role in cellular energy homeostasis.
Biochemical and Physiological Effects:
TMEB has been shown to have various biochemical and physiological effects. In cancer cells, TMEB induces apoptosis by activating caspase-3 and downregulating anti-apoptotic proteins. TMEB also inhibits angiogenesis by suppressing the expression of vascular endothelial growth factor (VEGF) and its receptor (VEGFR). In addition, TMEB reduces oxidative stress and inflammation by inhibiting the production of reactive oxygen species (ROS) and pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TMEB has several advantages for laboratory experiments, including its stability, solubility, and low toxicity. TMEB is also relatively easy to synthesize, and its purity can be easily assessed using analytical techniques, such as high-performance liquid chromatography (HPLC). However, TMEB has some limitations, including its limited bioavailability and poor pharmacokinetic properties, which may affect its efficacy in vivo.
Direcciones Futuras
There are several future directions for TMEB research, including the development of more potent analogs with improved pharmacokinetic properties. In cancer research, TMEB may be used in combination with other chemotherapeutic agents to enhance their efficacy and reduce their toxicity. In neuroscience research, TMEB may be studied for its potential neuroprotective effects in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. In addition, TMEB may be studied for its potential anti-inflammatory and anti-atherosclerotic effects in cardiovascular disease research.
Métodos De Síntesis
TMEB can be synthesized using different methods, including the reaction between 2,3,4-trimethoxybenzoic acid and 2-(2-aminoethyl)morpholine. The reaction involves the use of a coupling agent, such as N-(3-dimethylaminopropyl)-N’-ethylcarbodiimide (EDC), and a catalyst, such as 4-dimethylaminopyridine (DMAP), to promote the formation of the desired product. The reaction is carried out under controlled conditions, and the resulting TMEB is purified using column chromatography.
Aplicaciones Científicas De Investigación
TMEB has been studied for its potential therapeutic applications in various scientific research fields. In cancer research, TMEB has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroscience research, TMEB has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. In addition, TMEB has been studied for its potential anti-inflammatory, anti-diabetic, and anti-atherosclerotic effects.
Propiedades
IUPAC Name |
2,3,4-trimethoxy-N-(2-morpholin-4-ylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O5/c1-20-13-5-4-12(14(21-2)15(13)22-3)16(19)17-6-7-18-8-10-23-11-9-18/h4-5H,6-11H2,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QINCJBYUVAQERM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C(=O)NCCN2CCOCC2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(2-{[2-methyl-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B2939621.png)

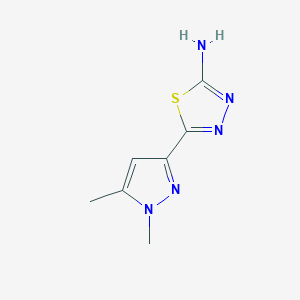
![(2E)-2-cyano-3-(3-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B2939625.png)

![N-(1-cyano-1-cyclopropylethyl)-2-({[1-(2-hydroxyethyl)piperidin-4-yl]methyl}(methyl)amino)acetamide](/img/structure/B2939629.png)
![4-((4-Chlorophenyl)thio)-5-(p-tolyl)thieno[2,3-d]pyrimidine](/img/structure/B2939631.png)
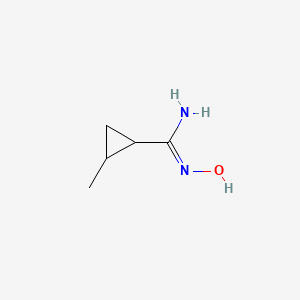
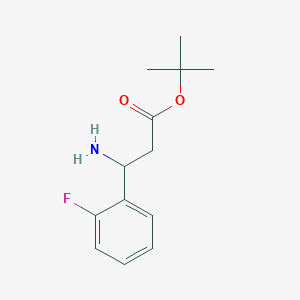
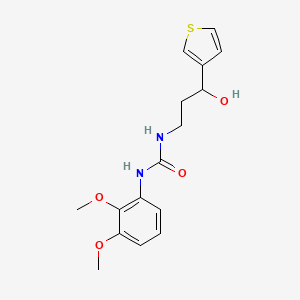
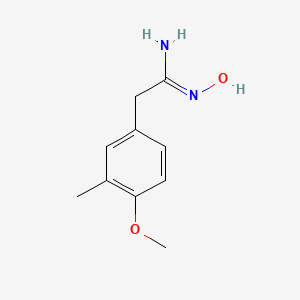
![1-(3-methoxyphenyl)-3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)urea](/img/structure/B2939640.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-(phenylsulfonyl)acetamide hydrochloride](/img/structure/B2939641.png)
methanone](/img/structure/B2939644.png)